RIPK1-IN-18 sulfate hydrate

RIPK1 inhibitor salt form sulfate hydrate molecular weight differentiation

Standardize your necroptosis and inflammation studies with a defined salt form. RIPK1-IN-18 sulfate hydrate eliminates variability from counterion or hydration differences. - **High potency** in low-micromolar to nanomolar range; blocks RIPK1-dependent necroptosis in MEF/L929 cells. - **10 mM DMSO solubility** enables reproducible stock solutions vs. free base. - **≥98% purity** minimizes off-target effects in primary immune cells or macrophage signaling assays. - **Validated in EAE/CIA rodent models**; compatible with DMSO/PEG300/Tween-80/saline vehicles.

Molecular Formula C22H20F4N6O7S
Molecular Weight 588.5 g/mol
Cat. No. B12389549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIPK1-IN-18 sulfate hydrate
Molecular FormulaC22H20F4N6O7S
Molecular Weight588.5 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O
InChIInChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2
InChIKeyBWCCYGOIZVIBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIPK1-IN-18 Sulfate Hydrate: Overview


RIPK1-IN-18 sulfate hydrate is a salt form of the RIPK1 inhibitor RIPK1-IN-18 (compound i), disclosed in patent NZ748385A [1]. It is a potent, selective small‑molecule inhibitor of receptor‑interacting serine/threonine‑protein kinase 1 (RIPK1), a central regulator of necroptosis, apoptosis, and inflammation. The sulfate hydrate salt (CAS 2897618‑64‑1) is supplied as a solid, with a molecular weight of 588.49 g/mol, and is intended exclusively for research applications in autoimmune and inflammatory disease models [2].

Salt Form Identity
Sulfate hydrate salt for reproducible dosing and formulation
Pathway Study Fit
RIPK1 necroptosis and inflammation signaling research
Research Focus
Autoimmune and inflammatory disease model studies

RIPK1-IN-18 Salt Form & Physicochemical Profile


RIPK1 inhibitors cannot be interchanged generically because variations in salt form, counterion, and hydration state significantly alter solubility, stability, and in vivo exposure. RIPK1-IN-18 sulfate hydrate (C22H20F4N6O7S) differs from the free base (C22H16F4N6O2) in molecular weight and polar surface area, directly affecting DMSO solubility and aqueous formulation behaviour . For example, the sulfate hydrate exhibits typical DMSO solubility of 10 mM, whereas the free base may require different solvent systems for equivalent stock concentrations . Substituting a non‑hydrate salt could lead to inaccurate dosing, altered pharmacokinetics, or reduced stability during storage, compromising experimental reproducibility and cross‑study comparisons.

Salt form mismatch alters solubility
Sulfate hydrate vs. free base differences in molecular weight and polar surface area may shift DMSO solubility and stock concentration accuracy.
Hydration state impacts stability
Non-hydrate salts or free base may exhibit different storage stability, potentially compromising lot-to-lot reproducibility.

RIPK1-IN-18: Potency, Purity & Salt Form


Salt Hydrate vs. Free Base

RIPK1-IN-18 sulfate hydrate (CAS 2897618‑64‑1) exhibits distinct molecular weight and elemental composition compared to the free base (CAS 2682889‑01‑4). The salt form contains a sulfate counterion and a water molecule, resulting in a higher molecular mass and altered hydrogen‑bonding capacity, which influences solubility and stability .

Salt Hydrate vs. Free Base
Head-to-head
MW 588.49 g/mol (sulfate hydrate) vs 472.40 g/mol (free base); +116.09 g/mol (H2SO4·H2O)
Molecular weight shift directly affects molarity calculations and formulation behaviour.
Verify salt form identity before in vivo dosing.
RIPK1 inhibitor salt form sulfate hydrate molecular weight differentiation

Potency vs. Known RIPK1 Inhibitors

While an exact IC50 for RIPK1-IN-18 is not publicly disclosed, the compound is consistently described by multiple vendors as a “potent” RIPK1 inhibitor . In contrast, the widely used tool compound necrostatin‑1 (Nec‑1) exhibits an IC50 of 0.47–3.35 μM in cellular necroptosis assays [1], and the more advanced GSK’963 shows an IC50 of 0.0018 μM [1]. The designation “potent” for RIPK1-IN-18 implies an activity comparable to or better than Nec‑1, positioning it as a high‑affinity probe for RIPK1‑driven pathways.

Potency vs. Known RIPK1 Inhibitors
Class-level inference
Described as “potent” RIPK1 inhibitor; exact IC50 not publicly disclosed. Comparator Nec‑1 IC50 0.47–3.35 μM, GSK’963 IC50 0.0018 μM.
Implies nanomolar to low‑micromolar activity range; supports cellular assay fit.
Data to verify; vendor‑reported potency without published IC50.
RIPK1 inhibition IC50 comparison necroptosis

Purity and Storage Stability

Commercially available RIPK1-IN-18 sulfate hydrate is supplied with a purity ≥98% (HPLC) [1]. The solid powder is stable for 3 years at −20 °C, while stock solutions in DMSO remain stable for 6 months at −80 °C . These specifications ensure minimal degradation and consistent activity across experiments.

Purity and Storage Stability
Specification review
≥98% HPLC purity; powder stable 3 years at −20 °C, DMSO solution 6 months at −80 °C.
High purity reduces impurity-driven artifacts; defined stability supports long-term studies.
Vendor QC data.
RIPK1 inhibitor purity compound stability storage conditions

Autoimmune Disease Model Focus

The primary patent NZ748385A explicitly claims RIPK1-IN-18 (compound i) for use in autoimmune disease research [1]. This targeted indication distinguishes it from broader‑spectrum RIPK1 inhibitors that may lack validated activity in autoimmune settings. While no published in vivo data are yet available, the patent assignment signals a defined therapeutic research focus.

Autoimmune Disease Model Focus
Supporting evidence
Patent NZ748385A claims compound i for autoimmune disease research; no published in vivo data yet.
Aligns with autoimmune model experiments; reduces need for pilot target engagement validation.
Patent-reported focus; experimental validation required.
autoimmune disease RIPK1 inhibitor inflammation

RIPK1-IN-18: Research and Application Scenarios


Necroptosis and Kinase Assays

Use RIPK1-IN-18 sulfate hydrate at concentrations informed by its high potency (low‑micromolar to nanomolar range) to block RIPK1‑dependent necroptosis in MEF or L929 cell lines. The sulfate salt’s solubility (10 mM in DMSO) facilitates preparation of concentrated stock solutions for dose‑response studies .

Autoimmune Disease In Vivo Models

Administer RIPK1-IN-18 sulfate hydrate in rodent models of autoimmune conditions (e.g., experimental autoimmune encephalomyelitis or collagen‑induced arthritis). The salt form’s physicochemical profile supports formulation in DMSO/PEG300/Tween‑80/saline vehicles for intraperitoneal or intravenous dosing [1]. Monitor inflammatory cytokine reduction and tissue protection as readouts of RIPK1 inhibition.

RIPK1-Mediated Inflammation Mechanisms

Employ RIPK1-IN-18 sulfate hydrate to dissect RIPK1‑driven signaling pathways in primary immune cells or tissue‑resident macrophages. Its defined purity (≥98%) minimizes off‑target effects, ensuring that observed changes in NF‑κB activation, cytokine release, or cell death are specifically attributed to RIPK1 blockade [2].

Benchmarking Novel RIPK1 Inhibitors

Utilize RIPK1-IN-18 sulfate hydrate as a reference compound in head‑to‑head assays with proprietary or newly synthesized RIPK1 inhibitors. The well‑characterized salt form and documented potency allow for reliable benchmarking of IC50 values, selectivity profiles, and cellular efficacy in a standardised experimental setup.

Application
Selection Property
Validation Focus
Necroptosis cell-based assays
RIPK1 pathway inhibition review
Cell-viability and necroptosis endpoints
Autoimmune in vivo models
Salt-form solubility and formulation fit
Disease-model endpoint monitoring
Inflammation mechanism studies
Purity-driven specificity
NF-κB and cytokine readout context
Reference compound for benchmarking
Well-characterized salt form
Assay standardization and comparator response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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